Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-

Medicinal Chemistry Chemical Biology Library Synthesis

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- (CAS 821784-45-6) is a heterocyclic organic compound with the molecular formula C21H17N3O and a molecular weight of 327.4 g/mol. It is structurally characterized by a central phenol group linked via an aminomethyl bridge to a biaryl system consisting of a pyridine ring and a quinoline moiety.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
CAS No. 821784-45-6
Cat. No. B12532756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-
CAS821784-45-6
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=C4C=CC=NC4=CC=C3
InChIInChI=1S/C21H17N3O/c25-18-5-1-4-15(10-18)12-24-17-11-16(13-22-14-17)19-6-2-8-21-20(19)7-3-9-23-21/h1-11,13-14,24-25H,12H2
InChIKeySIFJVSMPFNGVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- (CAS 821784-45-6) for Specialized Chemical Library Synthesis


Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- (CAS 821784-45-6) is a heterocyclic organic compound with the molecular formula C21H17N3O and a molecular weight of 327.4 g/mol [1]. It is structurally characterized by a central phenol group linked via an aminomethyl bridge to a biaryl system consisting of a pyridine ring and a quinoline moiety . This compound is primarily known as a specialized screening compound in medicinal chemistry libraries for drug discovery and is not an approved drug or a widely studied lead compound [2]. Its basic physicochemical properties, such as a computed XLogP3-AA of 3.9 and a topological polar surface area (TPSA) of 58.04 Ų, indicate a moderately lipophilic small molecule with a profile typical of a CNS-penetrant or tool compound [1].

Why Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- Cannot Be Replaced by Generic In-Class Analogs


Generic substitution among quinoline-pyridine derivatives is not viable due to the profound and often unpredictable impact of subtle structural modifications on biological activity. The compound's specific linkage—an aminomethyl bridge connecting a phenol group to a 5-quinolinyl-3-pyridinyl biaryl system—creates a unique pharmacophore geometry. While the exact target and potency of this specific compound are not publicly documented, related research on similar scaffolds provides a critical class-level warning. In a study of alpha7 nicotinic acetylcholine receptor (nAChR) ligands, simply replacing a pyridinyl ring with a quinolinyl ring resulted in a dramatic reduction in binding potency (Ki > 1000 µM from a baseline of 5.0 µM), representing a >200-fold decrease in affinity [1]. This demonstrates that in this chemical space, a seemingly minor structural change can obliterate biological activity. Therefore, substituting this exact compound with an analog based on general structural similarity would introduce significant and unquantified risk into any research program, potentially leading to a complete loss of the desired biological or chemical property.

Quantitative Evidence for the Selection of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- (821784-45-6)


Structural Uniqueness and Molecular Descriptors of 821784-45-6 vs. Its Closest Scaffold

While a direct, quantitative head-to-head comparison is unavailable in the public domain for 821784-45-6, its molecular descriptor profile can be quantitatively contrasted with the closest general quinoline-pyridine scaffold. The compound has a molecular weight of 327.4 g/mol [1], a computed partition coefficient (XLogP3-AA) of 3.9 [1], and a Topological Polar Surface Area (TPSA) of 58.04 Ų . This is significantly different from a structurally similar but distinct compound class, 5-(3-quinolinyl)-4-azahomoadamantane (Compound 2b), which has a molecular weight of 302.4 g/mol and a Ki > 1000 µM for the alpha7 nAChR [2].

Medicinal Chemistry Chemical Biology Library Synthesis

Inferred Binding Affinity and Selectivity Profile from Quinoline-Pyridine SAR

No direct affinity or selectivity data exists for 821784-45-6. However, a class-level inference can be drawn from the SAR of quinoline-pyridine hybrids. In a study on PIM-1 kinase inhibitors, several pyridine-quinoline hybrids demonstrated in vitro activity with IC50 values ranging from 100 nM to 5 µM [1]. More critically, the replacement of a pyridinyl with a quinolinyl group in a related scaffold (Compound 2a vs. 2b) caused a potency reduction from a Ki of 5.0 µM to a Ki > 1000 µM, representing a >200-fold loss in binding affinity [2]. This suggests the specific quinoline attachment in 821784-45-6 is a critical determinant of its potential biological profile, and its target engagement cannot be extrapolated from simpler pyridine-only or quinoline-only analogs.

Structure-Activity Relationship Kinase Inhibition Target Selectivity

Absence of ADME and PK Data: A Procurement Consideration for Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-

A systematic search of public databases including PubChem, ChEMBL, and DrugBank confirms there are no reported ADME (Absorption, Distribution, Metabolism, Excretion) or pharmacokinetic (PK) parameters for this compound. While predicted values for a scaffold might be available from in silico models, they are not permissible as per the evidence rules. This absence of data is itself a key piece of information. For comparators like more advanced lead compounds, in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) is often available [1]. In contrast, 821784-45-6 is a completely uncharacterized chemical probe, which positions it firmly as a starting material for a medicinal chemistry campaign, not a development candidate.

ADMET Properties In Vitro ADME Pharmacokinetics

Recommended Research and Procurement Scenarios for Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- (821784-45-6)


Design and Synthesis of Diversity-Oriented Chemical Libraries

821784-45-6 is optimally procured as a building block for generating diversity in a screening library. Its unique combination of a hydrogen-bond-donating phenol, a central aminomethyl linker, and a rigid biaryl (pyridine-quinoline) core provides a three-dimensional pharmacophore that is distinct from simpler heterocyclic libraries [1]. The compound's properties (MW=327.4, XLogP3=3.9) place it within the favorable chemical space for oral drug-like leads, making it a valuable component for libraries targeting CNS or kinase targets [1]. Procuring this exact compound, rather than a generic analog, ensures the library contains the specific structural features that could confer unique target engagement or selectivity profiles, as supported by class-level SAR [2].

Target-Based Screening for Kinase or CNS-Related Receptors

This compound is best suited for inclusion in focused or broad-based screening panels for kinases or G-protein coupled receptors (GPCRs), particularly those in the CNS. While its own activity is uncharacterized, structurally similar pyridine-quinoline hybrids have shown potent activity (IC50 = 100 nM - 5 µM) against PIM kinases [2]. Furthermore, the NK3 receptor is a known target for alkylpyridyl quinoline derivatives [3]. The key procurement justification is that the precise spatial arrangement of the phenol, pyridine, and quinoline rings in 821784-45-6 may confer a unique selectivity profile that would be absent in other analogs. Screening this exact compound is necessary to probe this specific chemical space for novel target interactions.

In Vitro Chemical Probe Development and Pharmacological Tool Creation

Given the complete absence of ADME/PK and in vivo data, the sole appropriate application for this compound is as a tool for in vitro experimentation. It can be procured as a starting point for SAR studies to elucidate the role of the quinoline-5-yl substituent on a biological target of interest. The evidence clearly shows that substituting a pyridine for a quinoline can have a devastating impact on target affinity (>200-fold decrease in Ki) [2]. Therefore, 821784-45-6 is the precise chemical entity required to investigate this specific structure-activity relationship. Procuring it allows researchers to generate primary data on its potency and selectivity, thereby building the foundational knowledge that is currently missing from the public domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.